Physicochemical Property Differentiation: Impact of 3-Position Substitution on Density and Boiling Point
The substitution at the 3-position of the quinoline ring with a 4-(1-piperazinyl)phenyl group results in distinct physicochemical properties compared to the unsubstituted core. The predicted density for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is 1.164 g/cm³, and its predicted boiling point is 531.8 °C [1]. In contrast, the simpler 3-phenylquinoline (CAS 1875-37-2) has a molecular weight of 205.09 g/mol and a less complex structure without the methoxy and piperazine moieties, which leads to different physical behavior and handling requirements [2].
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Density: 1.164±0.06 g/cm³; Boiling Point: 531.8±50.0 °C [1] |
| Comparator Or Baseline | 3-Phenylquinoline (Core Scaffold) [2] |
| Quantified Difference | Target compound has a significantly higher molecular weight (319.4 vs. 205.09 g/mol) and more complex substitution, leading to a higher predicted boiling point. |
| Conditions | Predicted data based on computational models. |
Why This Matters
These differences in predicted properties can influence the compound's behavior in laboratory settings, including solubility, volatility, and handling procedures, making it distinct from simpler quinoline building blocks.
- [1] Kuujia.com. (n.d.). Cas no 1567315-17-6 (6-Methoxy-3-4-(1-piperazinyl)phenylquinoline). Retrieved April 16, 2026. View Source
- [2] Wikidata. (2024, May 28). 3-phenylquinoline (Q82828701). Retrieved April 16, 2026. View Source
